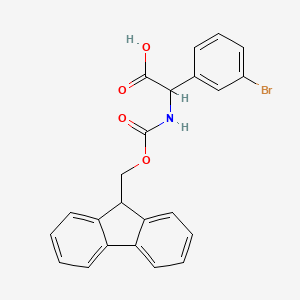

2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Description

Chemical Structure and Properties 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a brominated aromatic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its IUPAC name is (3-Bromophenyl){(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid (CAS: 1700076-81-8) . The molecular formula is C₂₄H₂₀BrNO₄, with a molecular weight of 466.33 g/mol. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, ensuring selective reactivity.

The compound’s primary application lies in medicinal chemistry and organic synthesis, particularly as a building block for Fmoc-protected amino acid derivatives.

Properties

IUPAC Name |

2-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPQTKGTUVCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is a cornerstone for preparing Fmoc-protected amino acid derivatives. The target compound is typically synthesized by anchoring a bromophenylglycine precursor to a trityl chloride resin. As described in, the resin is first swelled in dichloromethane (DCM) and treated with a solution of 3-bromophenylglycine methyl ester and diisopropylethylamine (DIPEA) to form a stable ester linkage. Subsequent Fmoc protection is achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of DIPEA, yielding the resin-bound intermediate. Deprotection of the methyl ester is performed via saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, followed by acidic cleavage from the resin using trifluoroacetic acid (TFA) to obtain the free carboxylic acid.

Optimization Notes :

Solution-Phase Synthesis

Solution-phase methods offer flexibility for large-scale production. A representative pathway involves:

- Bromophenylglycine Preparation : (S)-2-amino-2-(3-bromophenyl)acetic acid is synthesized via asymmetric hydrogenation of a β-keto ester precursor using a chiral ruthenium catalyst.

- Fmoc Protection : The amino group is protected with Fmoc-Cl in a biphasic system (water/dioxane) at pH 8–9, maintained by sodium bicarbonate.

- Carboxyl Activation : The carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) for subsequent coupling reactions.

Critical Parameters :

- Bromination of phenylglycine precursors is achieved using bromine in acetic acid, though N-bromosuccinimide (NBS) in dichloromethane offers better regioselectivity.

- Fmoc protection yields exceed 90% when conducted under anhydrous conditions with molecular sieves.

Advanced Functionalization Techniques

Mitsunobu Alkylation for N-Methylation

N-methylated analogs are synthesized via Mitsunobu reactions, where the hydroxyl group of a serine-derived intermediate is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids epimerization, a common issue in traditional alkylation. For example:

$$

\text{(S)-2-(3-bromophenyl)glycine} + \text{Fmoc-OSu} \xrightarrow{\text{DEAD, PPh₃}} \text{Fmoc-protected intermediate} \quad

$$

Yield Enhancement :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces diversifying aryl groups post-synthesis. The bromophenyl moiety serves as a handle for cross-coupling with boronic acids in the presence of Pd(PPh₃)₄ and potassium carbonate. For instance:

$$

\text{2-(3-bromophenyl)-Fmoc-amino acid} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(0)}} \text{biaryl derivative} \quad

$$

Conditions :

- Reactions proceed optimally in THF/water (3:1) at 60°C for 12 hours.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various types of chemical reactions, including:

Oxidation: Conversion of the bromophenyl group to a corresponding phenol or quinone derivative.

Reduction: Reduction of the bromophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following characteristics:

- Molecular Formula : C23H18BrNO4

- Molecular Weight : 452.3 g/mol

- IUPAC Name : (2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

The structure includes a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, which contributes to its unique reactivity and biological interactions.

Medicinal Chemistry

The compound is studied for its potential as a precursor in the development of pharmaceutical compounds. Its structural features allow for interactions with various biological targets, making it a candidate for drug development aimed at specific enzymes and receptors.

Biochemical Studies

Research indicates that 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid may influence biochemical pathways through enzyme modulation or inhibition. The Fmoc group enhances stability and bioavailability, making it suitable for in vivo studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, which can yield derivatives useful in synthetic organic chemistry.

Case Studies and Research Findings

- Biological Activity : Studies have shown that this compound interacts with specific enzymes, potentially altering their activity. For instance, research indicates that it may inhibit certain proteases or modulate signal transduction pathways, leading to varying biological effects.

- Synthesis Techniques : The synthesis typically involves multiple steps, including the use of automated reactors to optimize yield and purity. Chromatography is often employed for purification, ensuring that the final product meets required specifications.

- Comparative Analysis : In comparison to structurally similar compounds, this compound exhibits distinct reactivity due to its bromine substitution on the phenyl ring and the presence of the Fmoc group. This specificity enhances its utility in specialized applications where other compounds may not be effective.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the Fmoc-protected amino acid can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Structural and Functional Analysis

Substituent Effects Halogenated Phenyl Groups: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.80 Å) increase lipophilicity compared to fluorine (1.47 Å), impacting membrane permeability and binding affinity . Hydroxyl vs. Halogens: The 3-hydroxyphenyl derivative (C₂₃H₁₉NO₅) exhibits higher water solubility due to hydrogen-bonding capacity, whereas bromo/chloro analogs are more lipophilic .

Synthetic Utility

- Fluorinated analogs (e.g., 2,4-difluorophenyl) are favored in drug design for enhanced metabolic stability and reduced toxicity .

- Dichlorophenyl derivatives may exhibit higher reactivity in cross-coupling reactions due to electron-withdrawing effects .

Research Findings

- Computational Studies : Density Functional Theory (DFT) analyses of related compounds (e.g., 2-(3-bromophenyl)acetic acid derivatives) predict electronic properties and reactive sites. For instance, bromine’s electron-withdrawing effect polarizes the aromatic ring, influencing charge distribution .

- Biological Activity : The Fmoc group’s photolabile nature allows controlled deprotection in peptide synthesis. Brominated analogs may exhibit enhanced binding to hydrophobic enzyme pockets compared to hydroxylated variants .

Biological Activity

2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known by its CAS number 1105045-66-6, is a synthetic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C23H18BrN O4

- Molecular Weight : 452.3 g/mol

- SMILES Notation : OC(=O)C(Cc1cccc(Br)c1)NC(=O)OCC2c3ccccc3c4ccccc24

The compound features a bromophenyl group and a fluorenylmethoxycarbonylamino group, which are critical for its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity. The compound's interactions with specific enzymes suggest potential applications in therapeutic contexts. Below are key findings regarding its biological effects:

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of certain enzymes, potentially influencing metabolic pathways. |

| Signal Transduction | May alter signal transduction processes through receptor binding. |

| Stability | The Fmoc group contributes to enhanced stability and bioavailability. |

Case Studies

- Enzyme Inhibition Studies : Preliminary studies have shown that compounds structurally similar to this compound can inhibit specific enzymes involved in metabolic processes. The bromine substitution on the phenyl ring may enhance binding affinity, although direct studies on this compound are still required .

- Peptide Synthesis Applications : The Fmoc (fluorenylmethoxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis. This suggests that the compound could play a role in synthesizing peptides with improved properties or functionalities .

Research Findings

Research into similar compounds has identified several mechanisms through which these molecules exert biological effects:

- Binding Affinity : Structural modifications can significantly influence binding affinity to target proteins.

- Biochemical Pathway Modulation : Compounds with similar structures have been shown to modulate pathways related to cancer and metabolic diseases.

Q & A

Q. What are the key synthetic steps for preparing 2-(3-bromophenyl)-2-(Fmoc-amino)acetic acid?

The synthesis typically involves:

- Amino group protection : Reacting the primary amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a polar aprotic solvent (e.g., dichloromethane or 1,4-dioxane) under basic conditions (e.g., Na₂CO₃ or N-methylmorpholine) .

- Coupling with 3-bromophenylacetic acid : Using carbodiimide-based coupling reagents (e.g., DCC or EDC) to link the Fmoc-protected amino acid to the 3-bromophenyl moiety .

- Purification : Reverse-phase chromatography or recrystallization to isolate the product, followed by validation via NMR and mass spectrometry .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fmoc protection | Fmoc-Cl, Na₂CO₃, 1,4-dioxane, RT, 12h | 75–85 |

| Acid coupling | EDC, HOBt, DMF, 0°C → RT, 24h | 60–70 |

Q. How is the Fmoc group utilized in peptide synthesis with this compound?

The Fmoc group acts as a temporary protecting agent for the amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide chain elongation without disrupting acid-sensitive side chains .

Q. Which analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF) .

- HPLC : Assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

- Solvent Selection : Replace DMF with THF to minimize side reactions in coupling steps .

- Temperature Control : Lower coupling temperatures (0–4°C) reduce racemization .

- Catalyst Use : Additives like DMAP improve acylation efficiency .

Comparative Data :

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard | DMF | None | 65 | 92 |

| Optimized | THF | DMAP | 82 | 98 |

Q. What strategies prevent premature Fmoc deprotection during synthesis?

- pH Control : Maintain reaction pH >8 to stabilize the Fmoc group .

- Avoid Nucleophiles : Exclude amines (e.g., excess Et₃N) in coupling steps .

Q. How does the 3-bromophenyl substituent influence peptide coupling reactivity?

The electron-withdrawing bromine atom reduces electron density at the carbonyl, slowing activation but improving coupling selectivity. Comparative studies with phenyl or methoxyphenyl analogs show 10–15% lower coupling efficiency for the brominated derivative .

Q. What are common impurities in this compound’s synthesis, and how are they resolved?

- By-products : Unreacted Fmoc-Cl or dipeptide adducts.

- Detection : LC-MS identifies impurities via mass/charge ratio discrepancies .

- Mitigation : Gradient HPLC purification or silica gel chromatography .

Q. How does this compound compare to structural analogs in peptide assembly?

| Analog (R-group) | Coupling Efficiency (%) | Stability (Fmoc) |

|---|---|---|

| 3-Bromophenyl (target) | 70 | High |

| 4-Methoxyphenyl | 85 | Moderate |

| 2,4-Difluorophenyl | 65 | High |

| Data derived from SPPS (solid-phase peptide synthesis) trials . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.